molecular formula C7H8BrNO B6314754 (3-Bromo-6-methylpyridin-2-yl)methanol CAS No. 1379316-16-1

(3-Bromo-6-methylpyridin-2-yl)methanol

Cat. No.: B6314754
CAS No.: 1379316-16-1
M. Wt: 202.05 g/mol
InChI Key: BHCDMOIPPZDVFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-methylpyridin-2-yl)methanol typically involves the bromination of 6-methylpyridin-2-ylmethanol. One common method includes the reaction of 6-methylpyridin-2-ylmethanol with bromine in the presence of a suitable solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium) are commonly used.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) and solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) and solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 3-bromo-6-methylpyridine-2-carboxylic acid.

    Reduction: Formation of 6-methylpyridin-2-ylmethanol.

Mechanism of Action

The mechanism of action of (3-Bromo-6-methylpyridin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and hydroxymethyl group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Properties

IUPAC Name

(3-bromo-6-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCDMOIPPZDVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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